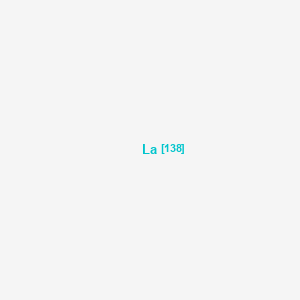
Lanthanum-138
Cat. No. B101452
M. Wt: 137.90712 g/mol
InChI Key: FZLIPJUXYLNCLC-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840957
Procedure details


This example demonstrates the transesterification reaction of dimethyl terephthalate with 1,3-propanediol using lanthanum t-butylacetylacetonate (otherwise known as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum or La(t-Bu-acac)3) as the transesterification catalyst (100 ppm La based on final polymer) to form bis(3-hydroxypropyl) terephthalate.



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][OH:18].[La].CC(C)(C)/C(/O)=[CH:24]/[C:25](C(C)(C)C)=[O:26].CC(C)(C)/C(/O)=C/C(C(C)(C)C)=O.CC(C)(C)/C(/O)=C/C(C(C)(C)C)=O.[La]>>[C:6]([O:8][CH2:9][CH2:16][CH2:17][OH:18])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:24][CH2:25][OH:26])=[O:12])=[CH:3][CH:4]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[La]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C(=O)OCCCO)C=C1)(=O)OCCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
